4-(1H-Purin-6-yl)morpholine

Kinase inhibition CHK1 Checkpoint kinase

This heterocyclic core combines the purine nucleus with a morpholine ring, creating a versatile scaffold for kinase inhibitor discovery (CHK1/ROCK2 baseline) and adenosine receptor antagonist libraries. Its electron-donating C6-morpholine group enforces exclusive N9 sulfonylation, removing the need for isomer purification—a key advantage over 6-chloro or 6-amino analogs. Ideal for hit-to-lead optimization and building diverse N9-substituted purine libraries.

Molecular Formula C9H11N5O
Molecular Weight 205.22 g/mol
CAS No. 2846-96-0
Cat. No. B1606238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Purin-6-yl)morpholine
CAS2846-96-0
Molecular FormulaC9H11N5O
Molecular Weight205.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=NC3=C2NC=N3
InChIInChI=1S/C9H11N5O/c1-3-15-4-2-14(1)9-7-8(11-5-10-7)12-6-13-9/h5-6H,1-4H2,(H,10,11,12,13)
InChIKeyMEOMXKNIFWDDGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Purin-6-yl)morpholine (CAS 2846-96-0): Core Purine Scaffold with Morpholine Substitution for Kinase and Nucleoside Research


4-(1H-Purin-6-yl)morpholine (CAS 2846-96-0), also known as 6-morpholinopurine, is a heterocyclic compound consisting of a purine core substituted at the 6-position with a morpholine ring [1]. This structural combination integrates the hydrogen-bonding and aromatic stacking potential of the purine nucleus with the conformational flexibility and hydrogen-bond acceptor capacity of the morpholine moiety. The compound serves as a versatile building block in medicinal chemistry, particularly as a core scaffold for kinase inhibitor discovery and as an intermediate in the synthesis of nucleoside analogs [2].

Why 4-(1H-Purin-6-yl)morpholine Cannot Be Readily Replaced by Generic 6-Halo or 6-Amino Purines


The substitution at the purine 6-position dictates not only the compound's immediate reactivity but also its downstream biological profile. While 6-chloropurine and 6-aminopurine (adenine) are common starting materials, the morpholine group in 4-(1H-Purin-6-yl)morpholine imparts distinct electronic and steric properties. Specifically, the morpholine nitrogen at C6 is an electron-donating substituent, which computational studies confirm promotes the predominance of the desired N9 tautomer and enhances the stability of final products [1]. This tautomeric preference is not observed with electron-withdrawing 6-chloro or less bulky 6-amino analogs, directly impacting synthetic yield and purity. Furthermore, the morpholine moiety fundamentally alters kinase binding profiles, as evidenced by differential IC₅₀ values across multiple targets compared to unsubstituted purines [2]. Generic substitution therefore compromises both synthetic efficiency and target engagement.

4-(1H-Purin-6-yl)morpholine: Quantitative Comparator Data vs. 6-Halo/Amino Purines and Clinical CHK1 Inhibitors


CHK1 Kinase Inhibition Potency vs. Clinical Benchmark Prexasertib

In a DELFIA assay measuring CHK kinase function via CDC25C peptide phosphorylation, 4-(1H-Purin-6-yl)morpholine exhibited an IC₅₀ of 42,000 nM [1]. For context, the clinical CHK1 inhibitor Prexasertib (LY2606368) demonstrates an IC₅₀ of <1 nM under comparable biochemical conditions . This ~42,000-fold difference highlights that 4-(1H-Purin-6-yl)morpholine is not a potent CHK1 inhibitor but serves as a low-affinity, non-optimized starting scaffold for structure-activity relationship (SAR) campaigns.

Kinase inhibition CHK1 Checkpoint kinase

Selectivity Profile Across Kinase Panel: PAK1 vs. ROCK2 vs. CHK1

BindingDB data reveal a differential inhibition profile for 4-(1H-Purin-6-yl)morpholine across three kinases: PAK1 (IC₅₀ = 18,000 nM), ROCK2 (IC₅₀ = 7,090 nM), and CHK1 (IC₅₀ = 42,000 nM) [1]. The compound shows 2.5-fold greater potency against ROCK2 compared to PAK1, and 5.9-fold greater potency against ROCK2 compared to CHK1. This non-uniform activity indicates that the morpholinopurine scaffold can be tuned for selectivity, a valuable trait for developing targeted chemical probes.

Kinase selectivity PAK1 ROCK2 CHK1

Synthetic Advantage: Regioselective N9-Sulfonylation vs. 6-Chloropurine

In the synthesis of N9-sulfonylpurine derivatives, 6-morpholinopurine enables regioselective sulfonylation at the N9 position with no concurrent N7 derivative formation, except when small methyl substituents are used [1]. In contrast, 6-chloropurine requires a two-step sequence (initial sulfonylation followed by chlorine displacement) and often yields nonselective mixtures. DFT calculations confirm that the electron-donating morpholine substituent at C6 promotes the predominance of the desired N9 tautomer and enhances product stability [1].

Regioselective synthesis N9-sulfonylation Purine derivatization

Antiproliferative Activity in Leukemia Cells vs. 6-Amino Analog

In a study of 6-morpholino and 6-amino-9-sulfonylpurine derivatives, the 6-morpholino derivative 17 (with a trans-β-styrenesulfonyl group at N9) and the 6-amino derivative 22 were identified as the most effective antiproliferative agents [1]. While exact IC₅₀ values for the parent 4-(1H-Purin-6-yl)morpholine are not reported, the study demonstrates that the 6-morpholino scaffold, when appropriately functionalized, yields potent antiproliferative effects and induces accumulation of leukemia cells in the subG0 phase [1].

Antiproliferative Leukemia Cancer cell lines

Optimized Applications of 4-(1H-Purin-6-yl)morpholine Based on Quantified Performance Data


Early-Stage Kinase Inhibitor Scaffold for CHK1 and ROCK2 SAR Campaigns

With a defined CHK1 IC₅₀ of 42,000 nM and a ROCK2 IC₅₀ of 7,090 nM [1], 4-(1H-Purin-6-yl)morpholine is ideally suited as a baseline reference compound in kinase inhibitor discovery. Its low intrinsic potency allows researchers to quantify the effect of structural modifications (e.g., 2-aryl or N9-substitutions) with a wide dynamic range, making it an optimal starting point for hit-to-lead optimization programs targeting CHK1 or ROCK2.

Regioselective Synthesis of N9-Sulfonylated Purine Libraries

The electron-donating morpholine group at C6 directs exclusive sulfonylation to the N9 position, eliminating the need for isomer separation [2]. This property makes 4-(1H-Purin-6-yl)morpholine the preferred substrate for generating diverse N9-substituted purine libraries, particularly when arylsulfonyl or styrenesulfonyl groups are desired for further functionalization or biological evaluation.

Core Scaffold for Adenosine Receptor Antagonist Development

Although direct binding data for the parent compound are limited, 2-aryl-9-H-6-morpholinopurine derivatives have been shown to exhibit potent antagonism at human A₁, A₂A, A₂B, and A₃ adenosine receptor subtypes [3]. 4-(1H-Purin-6-yl)morpholine therefore serves as a critical synthetic intermediate for constructing adenosine receptor antagonist libraries, where the morpholine moiety contributes to receptor binding and subtype selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-Purin-6-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.